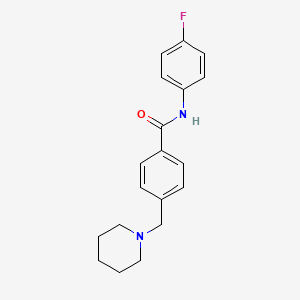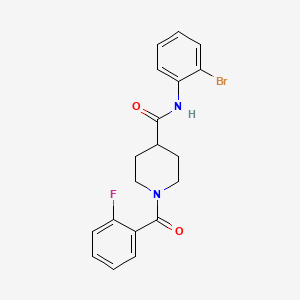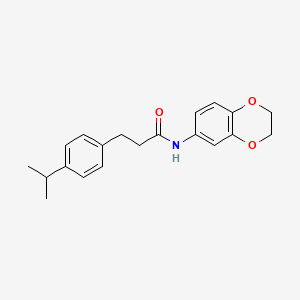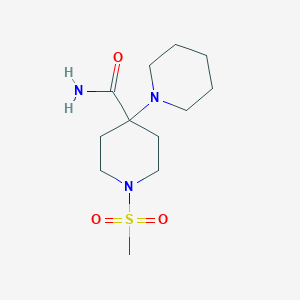![molecular formula C15H20N2O5 B4440098 ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate](/img/structure/B4440098.png)
ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate
Übersicht
Beschreibung
Ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Wirkmechanismus
Ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate binds covalently to the cysteine residue of BTK, thereby inhibiting its activity and downstream signaling pathways. BTK is a key component of the B-cell receptor signaling pathway, and its inhibition leads to the inhibition of cell survival and proliferation in B-cell malignancies.
Biochemical and Physiological Effects:
ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. In preclinical studies, ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate has been shown to reduce tumor growth and increase survival in animal models of CLL, MCL, and DLBCL. ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate has also been shown to enhance the activity of other anti-cancer drugs, such as venetoclax and lenalidomide.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, and its activity can be easily measured using biochemical assays. ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate has also been shown to be effective in animal models of B-cell malignancies, making it a valuable tool for preclinical studies. However, ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate has some limitations for lab experiments. It is a relatively new drug, and its long-term safety and efficacy have not been fully established. Additionally, ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate is expensive and may not be readily available to all researchers.
Zukünftige Richtungen
There are several future directions for research on ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate. One area of interest is the combination of ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate with other anti-cancer drugs, such as venetoclax and lenalidomide, to enhance their activity in B-cell malignancies. Another area of interest is the development of ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate analogs with improved potency and selectivity. Additionally, the long-term safety and efficacy of ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate need to be established in clinical trials, and its potential therapeutic applications in other diseases need to be explored.
Wissenschaftliche Forschungsanwendungen
Ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate has been extensively studied for its potential therapeutic applications in B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate has also been shown to enhance the activity of other anti-cancer drugs, such as venetoclax and lenalidomide.
Eigenschaften
IUPAC Name |
ethyl N-[2-methoxy-4-(oxolane-2-carbonylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-3-21-15(19)17-11-7-6-10(9-13(11)20-2)16-14(18)12-5-4-8-22-12/h6-7,9,12H,3-5,8H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEHLPXQNCQDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)C2CCCO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4440017.png)
![N-(3-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440021.png)
![5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole](/img/structure/B4440022.png)

![1-(4-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4440036.png)

![3-amino-N-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440065.png)
![3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4440068.png)
![3-amino-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440079.png)

![2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4440092.png)

![3-methyl-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B4440103.png)
